8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C20H26N4O5S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.16239112 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological changes . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in cellular function .
Biochemical Analysis
Biochemical Properties
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The indole moiety within the compound is known to bind with high affinity to multiple receptors, which can influence a range of biological activities such as antiviral, anti-inflammatory, and anticancer effects . The compound’s interactions with enzymes like cytochrome P450 can lead to the modulation of metabolic pathways, affecting the overall biochemical environment .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression profiles, resulting in the upregulation or downregulation of target genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects, as its concentration in target tissues determines its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism .
Properties
IUPAC Name |
8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-3-9-24-18(26)20(21-19(24)27)7-11-22(12-8-20)30(28,29)16-4-5-17-15(13-16)6-10-23(17)14(2)25/h4-5,13H,3,6-12H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXNVBLBYWLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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